molecular formula C12H16BrFO3 B1291639 2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene CAS No. 253429-18-4

2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene

Cat. No. B1291639
M. Wt: 307.16 g/mol
InChI Key: ZWTAFEXEXCJVSD-UHFFFAOYSA-N
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Description

The compound "2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene" is a halogenated aromatic organic molecule that contains bromine and fluorine substituents on a benzene ring, along with a diethoxyethoxy group. This compound is not directly mentioned in the provided papers, but its structure and properties can be inferred from similar compounds discussed in the research.

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves multiple steps, including halogenation, alkylation, and functional group transformations. For instance, the preparation of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was achieved through direct alkylation of a bromo-aniline derivative, using a proton abstractor . Similarly, the synthesis of 1,3-disubstituted 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes involved a Br/Li exchange followed by a reaction with alkyl isothiocyanates . These methods could potentially be adapted for the synthesis of "2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is characterized by the influence of the halogen atoms on the geometry and electronic distribution of the benzene ring. For example, the FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provided insights into the vibrational frequencies and molecular geometry using DFT calculations . These techniques could be applied to "2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene" to understand its molecular structure and behavior.

Chemical Reactions Analysis

Halogenated benzene compounds participate in various chemical reactions, including radical bromination and nucleophilic substitution. The improved synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene involved radical bromination using N-bromosuccinimide , while the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from a dimethylbenzenamine derivative included diazotization and bromination steps . These reactions highlight the reactivity of bromine and fluorine on the benzene ring, which would be relevant for the chemical reactions of "2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene."

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by the presence of halogen atoms and other substituents. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, can be studied using time-dependent DFT (TD-DFT) approaches, as demonstrated for 1-bromo-3-fluorobenzene . Additionally, the thermodynamic properties, including heat capacities, entropies, enthalpy changes, and their temperature correlations, can be calculated to understand the stability and reactivity of the compound . These analyses would be essential for a comprehensive understanding of "2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene."

Scientific Research Applications

Electrolyte Additives for Lithium-Ion Batteries

A study highlighted the use of a similar compound, 4-bromo-2-fluoromethoxybenzene (BFMB), as a novel bi-functional electrolyte additive for lithium-ion batteries. This additive can electrochemically polymerize to form a protective film on the battery's electrode, enhancing overcharge protection and fire retardancy without affecting the battery's normal performance (Zhang Qian-y, 2014).

Synthesis of Fluorinated Benzoic Acids

Another research area involves the cobalt-catalysed methoxycarbonylation of polysubstituted bromo, fluoro-, and chloro, fluorobenzenes for the synthesis of various fluorobenzoic acid derivatives. This method provides a reliable platform for preparing these compounds from available raw materials with good yield, keeping the fluorine substituents intact and indicating the anion-radical activation of aryl halides by a cobalt catalyst (Boyarskiy et al., 2010).

Organic Syntheses and Reaction Studies

Research has also been conducted on the synthesis and reaction mechanisms involving similar bromo-fluorobenzene compounds. For instance, studies on the hydroxyl radical-induced reactions with 1-bromo-2-fluorobenzene in aqueous solutions have been performed to understand the formation of radical cations under different conditions (Mohan & Mittal, 1996).

Carbonylative Reactions of Aryl Halides

A systematic study on the carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles has been performed, demonstrating effective combinations of carbonylation and nucleophilic substitution. This research has enabled the synthesis of six-membered heterocycles in moderate to good yields, showcasing the versatility of these reactions (Chen et al., 2014).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes safety precautions that need to be taken while handling the compound.


Future Directions

This involves the study of potential future applications and research directions for the compound.


properties

IUPAC Name

2-bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFO3/c1-3-15-12(16-4-2)8-17-11-6-5-9(14)7-10(11)13/h5-7,12H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTAFEXEXCJVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=C(C=C(C=C1)F)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene

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